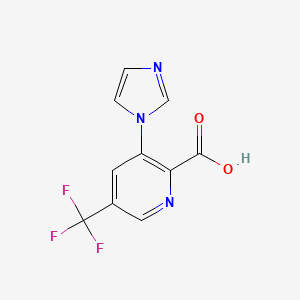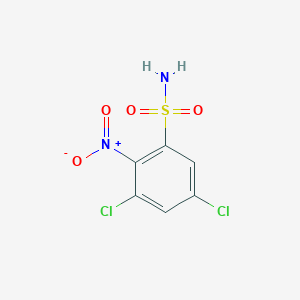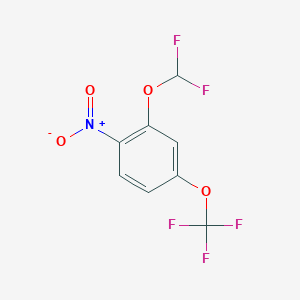
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile, also known as 5-TFMBN, is a synthetic organic compound belonging to the family of trifluoromethylbenzonitriles. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as glucocorticoid receptor agonists and antagonists. 5-TFMBN has become increasingly important in the field of synthetic organic chemistry due to its unique properties, such as its low boiling point, high solubility, and low reactivity.
Mechanism of Action
The mechanism of action of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is not yet fully understood. However, it is believed that it acts as a nucleophile, forming a covalent bond with a substrate molecule. This covalent bond then triggers a cascade of reactions that ultimately result in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the synthesis of cholesterol, the inhibition of the enzyme cyclooxygenase-2, and the inhibition of the enzyme 5-alpha reductase. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile in laboratory experiments is its low reactivity and high solubility. This makes it ideal for synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, its low boiling point makes it easy to evaporate and collect. However, this compound is also highly toxic and should be handled with care.
Future Directions
The future of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is promising. Its unique properties make it an ideal intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, its low reactivity and high solubility make it suitable for a variety of laboratory experiments. Furthermore, its biochemical and physiological effects are still being studied, and it is possible that new and exciting applications may be discovered in the future.
Scientific Research Applications
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been studied extensively in the field of synthetic organic chemistry. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as glucocorticoid receptor agonists and antagonists. In addition, this compound has been used to study the mechanism of action of various drugs, as well as in the development of new drugs.
properties
IUPAC Name |
5-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)7-2-1-6(3-5(7)4-16)17-9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTQYILWAJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





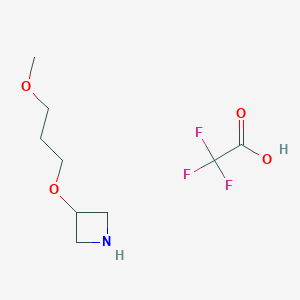
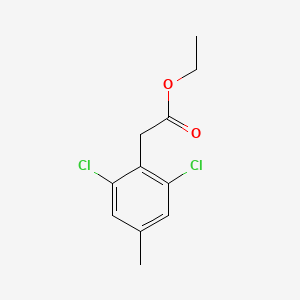
![tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1412923.png)


